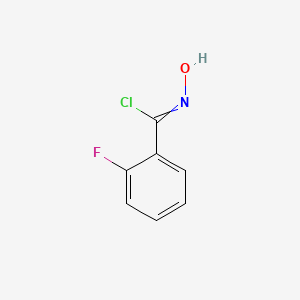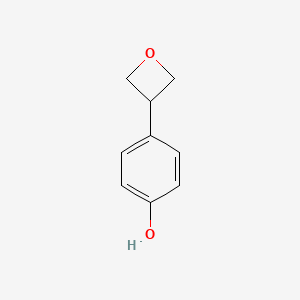
4-(Oxetan-3-yl)phenol
概要
説明
4-(Oxetan-3-yl)phenol is a chemical compound with potential applications in scientific research due to its unique physical and chemical properties. It contains a total of 22 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 aromatic hydroxyl, 1 ether (aliphatic), and 1 Oxetane .
Synthesis Analysis
The synthesis of oxetanes, including 4-(Oxetan-3-yl)phenol, often involves the opening of an epoxide ring with a ylide, such as trimethyloxosulfonium iodide . This process can be facilitated by increasing the equivalents of trimethyloxosulfonium iodide . The resulting oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
Molecular Structure Analysis
The molecular structure of 4-(Oxetan-3-yl)phenol contains a total of 21 atoms, including 10 Hydrogen atoms, 9 Carbon atoms, and 2 Oxygen atoms . The structure also includes 1 four-membered ring (oxetane), 1 six-membered ring (phenol), 1 aromatic hydroxyl, 1 ether (aliphatic), and 1 Oxetane .
Chemical Reactions Analysis
Oxetanes, including 4-(Oxetan-3-yl)phenol, are known to be reactive towards electrophilic aromatic substitution . They can also undergo oxidation to form quinones . In addition, 4-(3-phenyloxetan-3-yl)phenol derivatives have shown a change in melting point when tested against CAMK1G, suggesting that electron-withdrawing groups on the aryl ring are well tolerated .
Physical And Chemical Properties Analysis
The molecular weight of 4-(Oxetan-3-yl)phenol is 150.17 g/mol. It is known for its unique physical and chemical properties, which make it a potential candidate for scientific research.
科学的研究の応用
Synthesis of New Oxetane Derivatives
The compound 4-(Oxetan-3-yl)phenol plays a crucial role in the synthesis of new oxetane derivatives . These derivatives have been the subject of numerous studies due to their potential applications in various fields .
Medicinal Chemistry
In the field of medicinal chemistry, oxetanes, including 4-(Oxetan-3-yl)phenol, have been employed to improve the physiochemical properties of drugs . Over a dozen oxetane-containing drugs have progressed to different phases of clinical trials .
Drug Discovery
The compound is also used in drug discovery. It has been found to be more metabolically stable and lipophilicity neutral, which can potentially lower a drug’s overall lipophilicity . This makes it a valuable tool in the development of new pharmaceuticals .
Synthesis of Alkylated Compounds
4-(Oxetan-3-yl)phenol can be used in the synthesis of alkylated compounds . This process involves the reaction of 3-(bromomethyloxetan-3-yl) methanol with phenol in the presence of a mild base .
Material Science
In material science, 4-(Oxetan-3-yl)phenol is used in the synthesis of various materials. Scientists with experience in this field often use this compound in their research .
Chromatography
4-(Oxetan-3-yl)phenol is also used in chromatography, a laboratory technique for the separation of mixtures . The compound can be used in the development of new methods and techniques in this field .
作用機序
Target of Action
Oxetane derivatives have been widely used in medicinal chemistry, and they are present in key pharmaceutical products such as paclitaxel, taxotere, and oxetanocin-a . These drugs target protein microtubule functions in cells, which are crucial for cell division .
Mode of Action
Oxetanes are known to be strong hydrogen bond acceptors and can donate electron density as a lewis base . This property allows oxetanes to interact effectively with their targets, potentially altering the targets’ functions .
Biochemical Pathways
Oxetanes are known to undergo a broad range of chemical transformations . They can be formed through epoxide opening with trimethyloxosulfonium ylide . The formation of the oxetane ring from an epoxide requires activation energy, and moderate heating is usually required .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . This could potentially impact the bioavailability of 4-(Oxetan-3-yl)phenol.
Result of Action
Oxetane-containing drugs like taxol and taxotere disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division .
Action Environment
The strained 4-membered ring of oxetane is a strong hydrogen bond acceptor and can be used to develop the solubility of a molecule without compromising its metabolic stability . This suggests that the compound’s action could be influenced by the polarity of its environment.
Safety and Hazards
Phenols, including 4-(Oxetan-3-yl)phenol, are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are combustible liquids and can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to handle them with care, using protective equipment and ensuring good ventilation .
将来の方向性
4-(Oxetan-3-yl)phenol and its derivatives are being explored for their potential applications in scientific research. They are particularly interesting in the field of medicinal chemistry, where they are being studied for their ability to modulate kinase activity . This could represent an important therapeutic strategy for the treatment of human illnesses .
特性
IUPAC Name |
4-(oxetan-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSMPXAZHUUVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315093 | |
| Record name | 4-(3-Oxetanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1402565-90-5 | |
| Record name | 4-(3-Oxetanyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402565-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Oxetanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B3101762.png)
![1,7-Diazaspiro[4.4]nonan-2-one](/img/structure/B3101771.png)
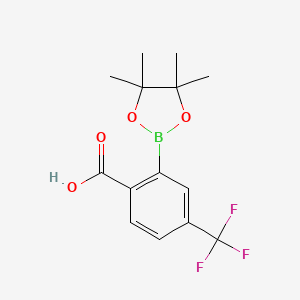
![4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole](/img/structure/B3101777.png)
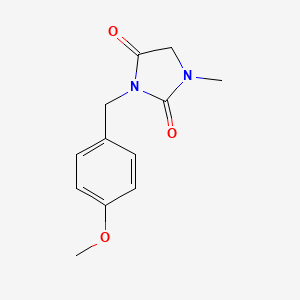
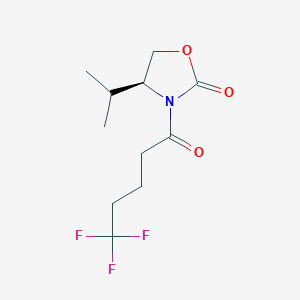
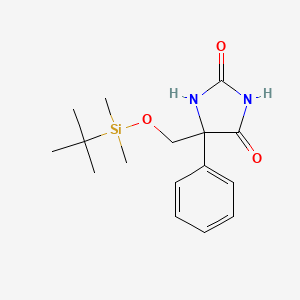
![2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B3101802.png)
![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B3101810.png)
![Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide]](/img/structure/B3101818.png)
